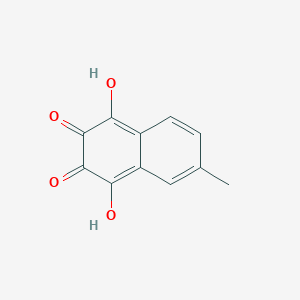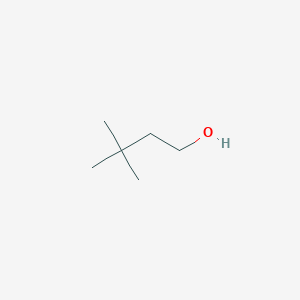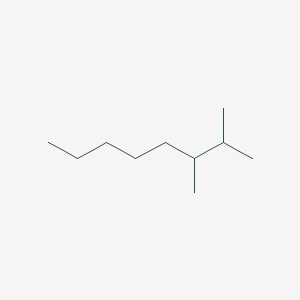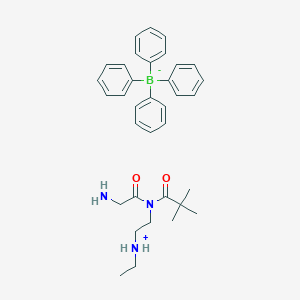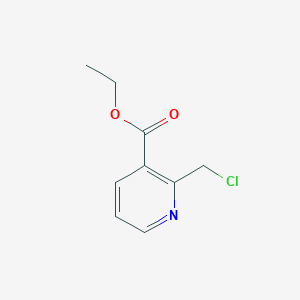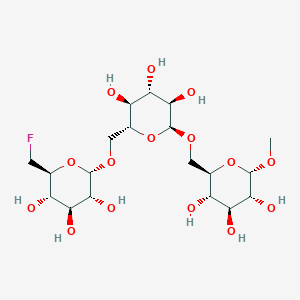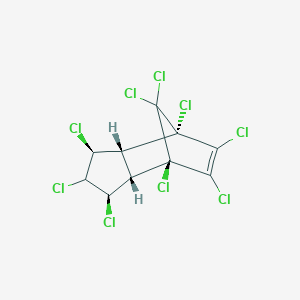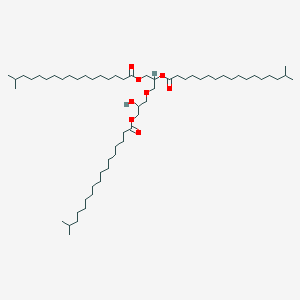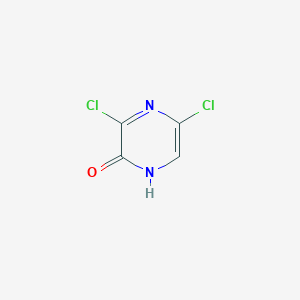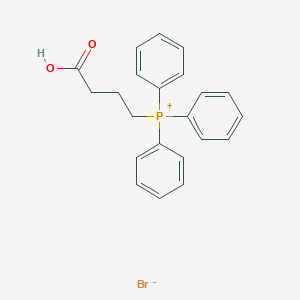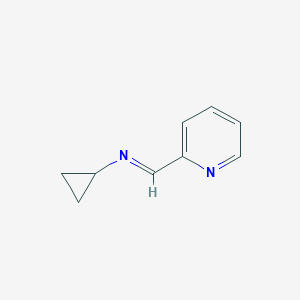
N-Cyclopropyl(2-pyridyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl(2-pyridyl)methanimine, also known as CPME, is a chemical compound that has been studied for its potential therapeutic applications. CPME belongs to the class of imines, which are organic compounds that contain a carbon-nitrogen double bond. In recent years, CPME has gained attention due to its unique properties and potential as a therapeutic agent.
作用機序
N-Cyclopropyl(2-pyridyl)methanimine acts as an inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, N-Cyclopropyl(2-pyridyl)methanimine increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
生化学的および生理学的効果
N-Cyclopropyl(2-pyridyl)methanimine has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders. N-Cyclopropyl(2-pyridyl)methanimine has also been shown to improve mitochondrial function, which is important for energy production in the brain.
実験室実験の利点と制限
One advantage of using N-Cyclopropyl(2-pyridyl)methanimine in lab experiments is that it has a high degree of selectivity for MAO-B, which reduces the risk of unwanted side effects. However, one limitation is that N-Cyclopropyl(2-pyridyl)methanimine has a relatively short half-life, which may limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on N-Cyclopropyl(2-pyridyl)methanimine. One area of interest is the potential use of N-Cyclopropyl(2-pyridyl)methanimine in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another area of interest is the development of new synthetic methods for N-Cyclopropyl(2-pyridyl)methanimine that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-Cyclopropyl(2-pyridyl)methanimine and its potential as a therapeutic agent.
In conclusion, N-Cyclopropyl(2-pyridyl)methanimine is a promising compound that has potential therapeutic applications in treating neurological disorders. Its unique properties and mechanism of action make it a valuable tool for scientific research. Further research is needed to fully understand its potential and limitations.
合成法
N-Cyclopropyl(2-pyridyl)methanimine can be synthesized using various methods, including the reaction between cyclopropylamine and 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid or zinc chloride. The resulting product is then purified using column chromatography to obtain pure N-Cyclopropyl(2-pyridyl)methanimine.
科学的研究の応用
N-Cyclopropyl(2-pyridyl)methanimine has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-Cyclopropyl(2-pyridyl)methanimine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models.
特性
CAS番号 |
121532-31-8 |
|---|---|
製品名 |
N-Cyclopropyl(2-pyridyl)methanimine |
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC名 |
N-cyclopropyl-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6-8H,4-5H2 |
InChIキー |
IKXXCWGFFYUSQP-UHFFFAOYSA-N |
SMILES |
C1CC1N=CC2=CC=CC=N2 |
正規SMILES |
C1CC1N=CC2=CC=CC=N2 |
同義語 |
Cyclopropanamine, N-(2-pyridinylmethylene)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



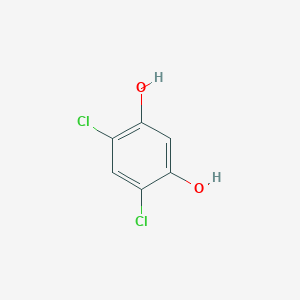
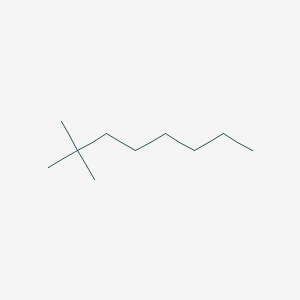
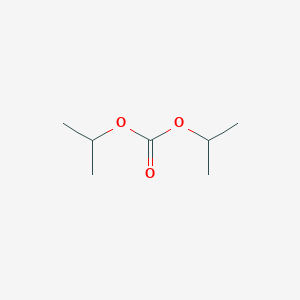
![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)
